molecular formula C9H11ClO2 B11757986 1-Chloro-4-(methoxymethoxy)-2-methylbenzene

1-Chloro-4-(methoxymethoxy)-2-methylbenzene

Cat. No.: B11757986
M. Wt: 186.63 g/mol
InChI Key: ZPHYBQRGPYYZFY-UHFFFAOYSA-N
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Description

1-Chloro-4-(methoxymethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-methyl-4-nitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent protection of the amine with a methoxymethyl group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(methoxymethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-Chloro-4-methoxybenzene
  • 1-Chloro-2-methyl-4-nitrobenzene
  • 1-Chloro-4-(hydroxymethoxy)-2-methylbenzene

Comparison: 1-Chloro-4-(methoxymethoxy)-2-methylbenzene is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-chloro-4-methoxybenzene lacks the methoxymethoxy group, resulting in different reactivity and applications .

Properties

IUPAC Name

1-chloro-4-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHYBQRGPYYZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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